N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-8-13(16-9-12)14(19)17(6-7-18)10-11-4-2-1-3-5-11/h1-5,8-9,16,18H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGMMITYVLTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Construction
The core pyrrole structure in N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is typically synthesized via multi-component reactions (MCRs) or classical condensation methods:
Iodine-Catalyzed Four-Component Reaction (MCR):
A metal-free, iodine-catalyzed MCR involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes can efficiently construct polysubstituted pyrroles. This method offers high atom economy, mild conditions, and good yields, making it suitable for synthesizing functionalized pyrroles with various substituents, including hydroxyethyl groups on the nitrogen.Classical Pyrrole Syntheses:
Established methods such as the Hantzsch, Knorr, and Paal–Knorr reactions remain relevant. These involve cyclization reactions between 1,4-dicarbonyl compounds and amines under acidic or basic conditions to form the pyrrole ring.Sulfur Ylide Cyclization:
A transition-metal-free approach uses sulfur ylides reacting with carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones via intramolecular cyclization and rearrangement. This mild, one-pot operation can be adapted for pyrrole derivatives bearing hydroxy substituents.
Amide Formation with N-Benzyl and 2-Hydroxyethyl Substituents
The amide bond formation at the pyrrole-2-carboxamide position with N-benzyl and N-(2-hydroxyethyl) substituents involves:
Carboxylic Acid Activation and Amide Coupling:
The pyrrole-2-carboxylic acid or its derivatives (esters or acid halides) are reacted with benzylamine and 2-aminoethanol (2-hydroxyethylamine) to form the corresponding amides. Activation methods include:Sequential or One-Pot Synthesis:
The N-benzyl and N-(2-hydroxyethyl) groups can be introduced sequentially or via selective protection/deprotection strategies to control substitution on the pyrrole nitrogen.
Representative Synthetic Route Summary
Detailed Experimental Insights
Iodine-Catalyzed MCR (Example):
- Mix amine (e.g., 2-hydroxyethylamine), 1,3-dicarbonyl compound, aryl aldehyde, and nitromethane.
- Add iodine catalyst (0.1 mmol) under nitrogen atmosphere.
- Stir at 90–95°C until completion monitored by TLC.
- Workup involves aqueous dilution, extraction with ethyl acetate, drying, and column chromatography purification.
Research Findings and Optimization Notes
The iodine-catalyzed MCR offers a green, metal-free alternative with good yields (up to 85%) and broad substrate scope, including hydroxyethyl amines.
Bromination requires careful control to prevent poly-substitution; NBS is preferred for mild conditions and selectivity.
Amide coupling efficiency depends on the activation method; acid chloride formation followed by amine addition is reliable, but carbodiimide methods can be employed to avoid harsh reagents.
Structural confirmation is achieved by NMR (1H, 13C), IR, MS, and sometimes X-ray crystallography for definitive proof of substitution patterns.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Pyrrole ring formation | I2 catalyst, 90–95°C, solvent-free or nitromethane | High atom economy, metal-free |
| Bromination reagent | NBS or Br2, 0–25°C | Selective C4 bromination |
| Carboxylic acid activation | PCl5, 0–50°C, inert solvent (e.g., dichloromethane) | Converts acid to acid chloride |
| Amide coupling | Benzylamine, 2-aminoethanol, carbodiimide or acid chloride method | Control of substitution on pyrrole nitrogen |
| Purification | Silica gel chromatography, recrystallization | Ensures product purity |
| Characterization techniques | NMR, IR, MS, X-ray crystallography | Confirms structure and substitution |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid, while substitution of the bromine atom with an amine can produce an amino derivative.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide. This compound acts as an inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Such inhibition can lead to the treatment of infections caused by both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrole Derivatives
The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics, making it a valuable candidate for further development.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Its mechanism involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as a therapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 12.5 | Apoptosis induction | |
| HepG2 | 3.79 | Kinase inhibition | |
| A549 | 32 | Autophagy without apoptosis |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves interaction with cellular targets that are crucial for bacterial survival and cancer cell proliferation.
Key Mechanisms Identified:
- DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.
- Topoisomerase IV Inhibition : Preventing proper chromosome segregation during cell division.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyethyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide and related compounds:
Key Observations:
- Bromine Substitution : The 4-bromo substituent in the target compound contrasts with the 4,5-dibromo substitution in the DNA gyrase inhibitor from . The dibromo analog exhibits enhanced enzyme inhibition, suggesting that additional halogenation may increase target affinity .
- Amide Modifications: The 2-hydroxyethyl group in the target compound may improve solubility compared to the methyl group in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide.
- Heterocyclic Additions : The thiazol-2-yl group in the DNA gyrase inhibitor introduces aromatic heterocyclic interactions, which are absent in the target compound. This difference may explain the latter’s unconfirmed bioactivity profile .
Structural and Crystallographic Insights
- Bond Length Variations : The N2–C5 bond in the target compound’s nitro analog (N-nitro-1H-pyrrole-2-carboxamide) is 1.404 Å, significantly longer than the 1.334 Å bond in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide. This elongation may influence electronic properties and reactivity .
- Hydrogen Bonding: The hydroxyethyl group participates in N–H···O and C–H···O interactions, forming 1D supramolecular chains.
Biological Activity
N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a bromine atom at the 4-position and a hydroxyethyl group at the nitrogen atom. Its structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, making it a candidate for further research in pharmacology.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and resistant strains of Staphylococcus aureus .
A study focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring significantly impacted their anti-tubercular efficacy. Compounds with electron-withdrawing groups demonstrated improved potency against drug-resistant Mtb strains, suggesting that this compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects can be attributed to its interactions with specific microbial targets. For example, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that:
- Substituents on the Pyrrole Ring : The presence of halogen atoms (like bromine) at specific positions enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
- Hydroxyethyl Group : This moiety may contribute to increased solubility and interaction with biological targets, enhancing overall efficacy .
Case Studies and Research Findings
- Anti-Tubercular Activity : A study evaluated various pyrrole derivatives, including those structurally similar to this compound, revealing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant Mtb strains . This highlights the potential of such compounds in treating tuberculosis.
- Cytotoxicity Assessments : In vitro cytotoxicity tests indicated that many pyrrole derivatives exhibited low toxicity profiles (IC50 > 64 μg/mL), making them suitable candidates for further development as therapeutic agents .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites of critical enzymes in pathogens, indicating a promising mode of action for antimicrobial activity .
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are employed for N-benzyl-4-bromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, and how are intermediates purified?
The synthesis typically involves sequential functionalization of pyrrole precursors. A common approach includes:
- N-Benzylation : Reacting ethyl 4-bromo-1H-pyrrole-2-carboxylate with a benzyl halide (e.g., 4-chlorobenzyl chloride) using Cs₂CO₃ as a base in DMF to introduce the benzyl group .
- Hydroxyethylation : Substituting the ester group with 2-hydroxyethylamine via aminolysis, often employing coupling agents like EDC∙HCl and HOBt in DMF .
- Purification : Intermediates are purified using techniques such as silica gel chromatography or preparative HPLC. Low-yield steps (e.g., Suzuki coupling) may require optimization of catalyst systems (e.g., Pd(dppf)Cl₂) and reaction conditions .
Basic: Which spectroscopic methods are critical for characterizing this compound, and what key data should be reported?
Essential characterization includes:
- ¹H NMR : Signals for the benzyl group (δ 7.2–7.4 ppm), pyrrole protons (δ 6.5–7.0 ppm), and hydroxyethyl moiety (δ 3.5–4.0 ppm) .
- ESIMS/HRMS : Confirm molecular weight (e.g., [M+H]+ or [M–H]–) and isotopic patterns for bromine .
- LCMS/HPLC : Purity >95% is standard for biological testing; retention times help validate reproducibility .
Advanced: How does the bromine substituent at the 4-position influence biological activity, and what mechanistic insights exist?
Bromine enhances electrophilic reactivity and steric bulk, impacting target binding. For example:
- DNA Gyrase Inhibition : In analogs like 4,5-dibromo-pyrrole carboxamides, bromine atoms engage in halogen bonding with enzyme active sites, as shown in crystallographic studies .
- SAR Studies : Bromine substitution at the 4-position in pyrrole derivatives correlates with improved antibacterial potency compared to chloro or fluoro analogs .
Advanced: What crystallographic strategies resolve structural ambiguities in N-benzyl-pyrrole derivatives?
- SHELX Suite : Use SHELXL for refinement against high-resolution data (<1.0 Å). The hydroxyethyl group’s conformation can be validated via difference Fourier maps .
- Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/E aids in structure solution via dual-space methods .
Methodological: How can low yields in carboxamide coupling steps be addressed?
- Coupling Reagents : Optimize EDC∙HCl/HOBt ratios (e.g., 1.2:1 molar excess of amine) to reduce racemization .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
- Temperature Control : Reactions at 0–4°C minimize side reactions during active ester formation .
Advanced: What computational tools predict target interactions for brominated pyrrole carboxamides?
- Molecular Docking : AutoDock Vina or Glide can model binding to DNA gyrase B, using PDB structures (e.g., 4KFG). Bromine’s van der Waals interactions are critical in pose validation .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting residues (e.g., Asp73, Arg76) involved in binding .
Data Contradiction: How to resolve conflicting bioactivity data between analogs with similar substituents?
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., hydroxyethyl vs. trifluoroethyl groups) using ANOVA to identify statistically significant trends .
- Crystallographic Overlays : Superimpose ligand-bound structures to identify conformational differences affecting potency .
Advanced: How can the hydroxyethyl group be modified to enhance solubility without compromising activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
